molecular formula C9H6F3NO2 B2765925 2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile CAS No. 1155915-53-9

2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile

Cat. No.: B2765925
CAS No.: 1155915-53-9
M. Wt: 217.147
InChI Key: XHTRAWISZBOKQO-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile is a chemical compound with the CAS Number: 1155915-53-9 . It has a molecular weight of 217.15 . The IUPAC name for this compound is hydroxy[2-(trifluoromethoxy)phenyl]acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7,14H . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Catalyzed Friedel-Crafts Alkylations

Trifluoromethanesulfonic acid in acetonitrile efficiently catalyzes Friedel-Crafts alkylations of 1,2,4-trimethoxybenzene with various aldehydes, leading to di- or triarylmethanes in high yields. This process underscores the compound's utility in synthesizing complex organic molecules, including natural products like phenylpropanoid (-)-tatarinoid C (Wilsdorf, Leichnitz, & Reissig, 2013).

Solvolysis Reactions

The compound demonstrates interesting behavior in solvolysis reactions, such as the nucleophilic addition of water to tertiary allylic carbocations, showcasing its potential in organic synthesis and transformation studies (Jia, Ottosson, Zeng, & Thibblin, 2002).

Synthesis of Benzofuranones

A concise synthesis pathway for 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides has been developed, further enabling the transformation of these compounds into benzofuranones. This highlights its role in facilitating the creation of valuable heterocyclic compounds (Wu, Gao, Chen, & Zhou, 2014).

Polymerization Initiations

The chemical also finds applications in polymer science, specifically in the initiation of ethylenic monomer polymerizations by superacids, illustrating its versatility in creating polymeric materials (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Electrophilic Additions

Its utilization in electrophilic additions is showcased through the regio- and stereospecific transformation of trisubstituted cyclic olefins into trans halohydrins using phenylselenenyl halides, providing a method for obtaining important organic intermediates (Ceccherelli, Curini, Marcotullio, & Rosati, 1989).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2-Hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile can be found online . It’s important to refer to this document for detailed safety and hazard information.

Properties

IUPAC Name

2-hydroxy-2-[2-(trifluoromethoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTRAWISZBOKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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